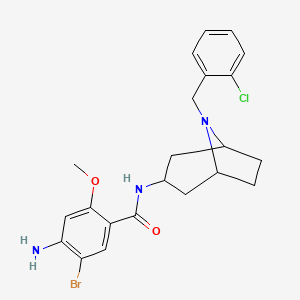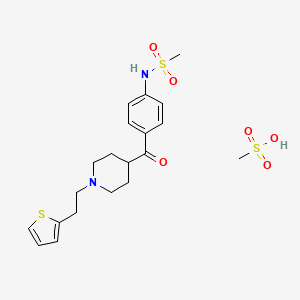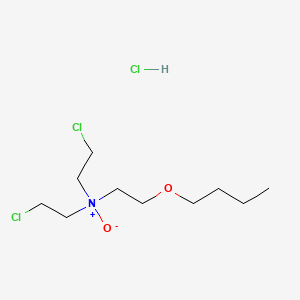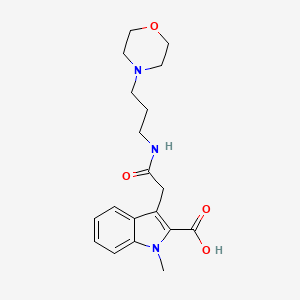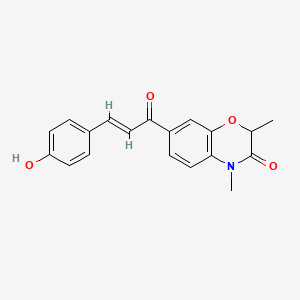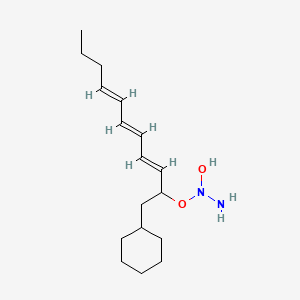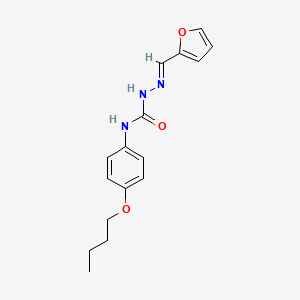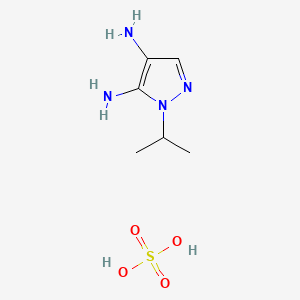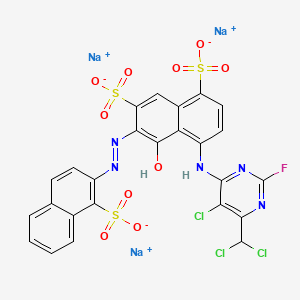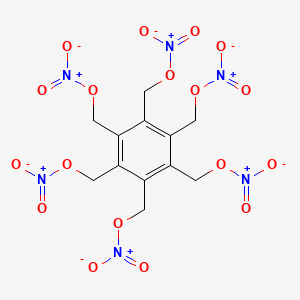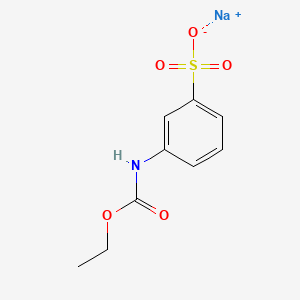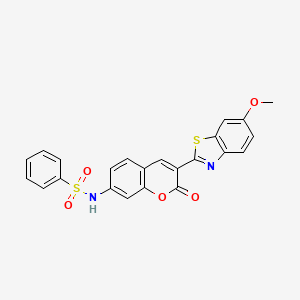
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide is a complex organic compound that features a benzothiazole ring, a benzopyran ring, and a benzenesulphonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents to introduce the benzopyran and benzenesulphonamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of the target compound.
Benzopyran derivatives: Compounds with similar benzopyran structures but different functional groups.
Benzenesulphonamide derivatives: Compounds with the benzenesulphonamide group but different aromatic systems.
Uniqueness
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide is unique due to its combination of the benzothiazole, benzopyran, and benzenesulphonamide moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Propiedades
Número CAS |
84271-53-4 |
|---|---|
Fórmula molecular |
C23H16N2O5S2 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
N-[3-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H16N2O5S2/c1-29-16-9-10-19-21(13-16)31-22(24-19)18-11-14-7-8-15(12-20(14)30-23(18)26)25-32(27,28)17-5-3-2-4-6-17/h2-13,25H,1H3 |
Clave InChI |
ANCBQOCCNJLKDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
